molecular formula C19H14ClNOS B12218189 4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one

4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B12218189
M. Wt: 339.8 g/mol
InChI Key: SPXAYKQQLXEBBB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted aniline and a thiophene derivative, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial methods would also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-7-(thiophen-2-yl)-quinoline
  • 4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-thione

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-7-(thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one stands out due to its specific substitution pattern and the presence of both chlorophenyl and thiophene groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClNOS

Molecular Weight

339.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-thiophen-2-yl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C19H14ClNOS/c20-14-5-3-12(4-6-14)15-7-8-21-16-10-13(11-17(22)19(15)16)18-2-1-9-23-18/h1-9,13H,10-11H2

InChI Key

SPXAYKQQLXEBBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C(C=CN=C21)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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